Enhanced Hydrogen Bonding Capacity Versus Allopurinol: Implications for Kinase ATP-Pocket Interactions
The 4-hydrazinyl derivative possesses 3 hydrogen bond donors (HBD) and 5 hydrogen bond acceptors (HBA), compared to allopurinol (4-hydroxy analog) which has only 2 HBD and 3 HBA [1]. This increased hydrogen bonding capacity, combined with a less negative XLogP3-AA (-0.3 vs. -0.7 for allopurinol), enhances the potential for forming critical interactions within kinase ATP-binding pockets, a key determinant of inhibitor potency and selectivity [1].
| Evidence Dimension | Hydrogen Bond Donor/Acceptor Count and Lipophilicity |
|---|---|
| Target Compound Data | 3 HBD, 5 HBA, XLogP3-AA: -0.3 |
| Comparator Or Baseline | Allopurinol (4-hydroxypyrazolo[3,4-d]pyrimidine): 2 HBD, 3 HBA, XLogP3-AA: -0.7 |
| Quantified Difference | 1 additional HBD, 2 additional HBA, 0.4 log unit lower lipophilicity |
| Conditions | Computed properties from PubChem (CID 254033 and CID 135401907) |
Why This Matters
For kinase inhibitor design, the hydrazinyl group provides additional hydrogen bonding points, enabling binding modes unattainable by the 4-hydroxy analog, which is crucial for achieving target selectivity.
- [1] PubChem. PubChem CID 254033: 4-Hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine; and PubChem CID 135401907: Allopurinol. National Library of Medicine. View Source
